Benzyl phenyl ether
Overview
Description
Synthesis Analysis
The synthesis of benzyl phenyl ether can be achieved through several methods. Traditional approaches include the Williamson ether synthesis, Mitsunobu reaction, and Ullmann condensation, among others. A review by Mandal et al. highlights the advancement of ether synthesis from organic solvents to water, illustrating the development of more environmentally friendly and efficient methodologies for synthesizing ethers like benzyl phenyl ether. These methods encompass various catalysts, including Bronsted and Lewis acids, transition metals, and even solvent-free conditions to enhance yield and reduce environmental impact (Mandal et al., 2016).
Molecular Structure Analysis
The molecular structure of benzyl phenyl ether is characterized by a benzyl group (C6H5CH2-) connected to a phenyl group (C6H5-) through an oxygen atom. This structure is pivotal for its chemical behavior and reactivity. The ether linkage imparts certain steric and electronic effects that influence its reactions with various reagents. Although specific analyses of benzyl phenyl ether's molecular structure were not found, understanding the general behavior of ethers and their electronic effects is crucial for predicting its reactivity and interactions.
Chemical Reactions and Properties
Benzyl phenyl ether undergoes various chemical reactions, including oxidative cleavage, hydrogenation, and substitution reactions. These reactions are influenced by the ether bond's resistance to hydrolysis and its ability to participate in electron donation through resonance. Gromov et al. describe a methodology for synthesizing derivatives of azacrown ethers, which could relate to modifications of benzyl phenyl ether for specific applications, demonstrating the compound's versatility and potential for transformation into complex molecules (Gromov et al., 2004).
Physical Properties Analysis
The physical properties of benzyl phenyl ether, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The ether linkage contributes to its relatively high boiling point compared to aliphatic ethers due to the aromatic rings' additional van der Waals forces. These properties are essential for its application in chemical synthesis and industrial processes, where solubility and volatility need to be carefully considered.
Chemical Properties Analysis
Benzyl phenyl ether's chemical properties are marked by its stability and reactivity under certain conditions. Its stability comes from the aromatic ether's resistance to hydrolysis, making it a useful solvent and intermediate in organic synthesis. However, under strong acidic or oxidative conditions, it can be cleaved, forming benzyl alcohol and phenol. This reactivity is useful for synthesizing a wide range of compounds.
References
Scientific Research Applications
Pyrolysis Studies
Benzyl phenyl ether (BPE) plays a significant role in pyrolysis studies. It is a reactive organic oxygenate with properties similar to subbituminous and bituminous coals, making it relevant in coal research. The pyrolysis of BPE under specific conditions yields products like toluene and phenol, offering insights into coal decomposition and hydrogen transfer reactions (Schlosberg, Davis, & Ashe, 1981).
Synthesis and Antimicrobial Activity
BPE is a precursor in synthesizing novel compounds with antibacterial and antifungal activities. Phenyl- and benzimidazole-substituted benzyl ethers derived from BPE exhibit potent activity against various pathogens, indicating its potential in developing new antimicrobial agents (Güven et al., 2007).
Catalytic Transfer Hydrogenolysis
The catalytic transfer hydrogenolysis of BPE, using catalysts like Pd/Fe3O4, has been studied for cleaving ether C–O bonds. This process is significant in breaking down lignin model compounds, contributing to our understanding of lignin valorization and biomass conversion (Paone et al., 2016).
Solid Phase Organic Reactions
BPE is instrumental in solid phase organic reactions. For example, differential acetylative cleavage of phenylmethyl ether, a component of BPE, has been developed for applications in waste minimization and atom economy, underscoring its role in green chemistry (Chakraborti & Chankeshwara, 2009).
Synthesis of Functionalized Derivatives
BPE is used in the synthesis of functionalized derivatives, like benzo[b]furan, through α-lithiation and subsequent reactions with electrophiles. This process is crucial in organic synthesis, providing pathways to synthesize complex organic molecules (Velasco et al., 2015).
High Temperature Liquid Water Decomposition
BPE's decomposition in high temperature liquid water (HTLW) has been studied for phenolic compounds recovery from lignin. This research is significant in developing efficient and green solutions for lignin utilization (Wu & Lu, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
phenoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTNYLSAWDQNEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870813 | |
Record name | Benzyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl phenyl ether | |
CAS RN |
946-80-5, 31324-44-4 | |
Record name | Benzyl phenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxytoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031324444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl phenyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl Phenyl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL PHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUE863N0L8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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